7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile
Description
Properties
IUPAC Name |
7-amino-6-oxo-9-phenylnaphtho[1,2-c]isochromene-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c25-13-20-18(14-6-2-1-3-7-14)12-19-17-11-10-15-8-4-5-9-16(15)23(17)28-24(27)21(19)22(20)26/h1-12H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFKBOJQMYXRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C4=C(C5=CC=CC=C5C=C4)OC3=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction might start with a substituted benzene derivative, followed by a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Functional Group Reactivity and Key Reaction Pathways
The compound’s reactivity is governed by:
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Amino group (-NH₂) : Participates in nucleophilic substitution, condensation, and cyclization reactions.
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Carbonyl group (C=O) : Susceptible to reduction, nucleophilic addition, and enolization.
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Nitrile group (-CN) : Can undergo hydrolysis, reduction, or act as an electron-withdrawing group in cycloadditions.
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Aromatic systems : Enable electrophilic substitution and π-π stacking interactions in catalytic reactions .
Nucleophilic Addition and Cyclization
The amino and nitrile groups facilitate tandem reactions under basic or acidic conditions. For example:
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Domino Michael addition-cyclization : Reacts with malononitrile derivatives in ethanol/piperidine to form pyranone or tetrahydronaphthalene analogs .
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Intramolecular O-cyclization : Forms fused heterocycles via intermediates stabilized by hydrogen bonding .
Example reaction conditions :
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile | Ethanol, piperidine, 80°C, 6h | 2-Oxo-2H-pyran-3-carbonitrile | 85% |
| Cyclohexanone | KOH/DMF, 100°C, 12h | Tetrahydronaphthalene-carbonitrile | 90% |
Oxidation:
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The amino group is oxidized to nitro derivatives using K₂S₂O₈ under acidic conditions .
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The carbonyl group remains stable under mild oxidation but can form carboxylic acids with strong oxidizers like CrO₃.
Reduction:
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The nitrile group is reduced to an amine using NaBH₄/NiCl₂ or LiAlH₄.
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The carbonyl group converts to a hydroxyl group via catalytic hydrogenation (H₂/Pd-C) .
Key reduction pathways :
Substitution Reactions
The aromatic rings and amino group undergo selective substitutions:
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Electrophilic aromatic substitution : Bromination or nitration at the para position of the phenyl group .
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Nucleophilic substitution : Amino group reacts with acyl chlorides or alkyl halides to form amides or secondary amines .
Example :
Palladium-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₃PO₄, dioxane, 100°C) to yield biaryl derivatives .
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C-H activation : Forms phenanthridine analogs via intramolecular coupling (Pd(OAc)₂, AgNO₃) .
Optimized conditions for Suzuki coupling :
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 90% |
Reaction Optimization Parameters
Critical factors for maximizing yields:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dibenzo[c,h]chromene compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the chromene structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through the modulation of the PI3K/Akt signaling pathway. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in oncology .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests it may play a role in mitigating cognitive deficits associated with neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.
Case Study:
In a preclinical model of Alzheimer's disease, administration of dibenzo[c,h]chromene derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings were reported in Neuroscience Letters, suggesting that this class of compounds could be developed into treatments for neurodegenerative disorders .
Fluorescent Dyes
The compound's unique chromophoric structure makes it suitable for use as a fluorescent dye in biological imaging. Its fluorescence properties can be tuned through structural modifications, making it applicable in various imaging techniques.
Case Study:
Research has demonstrated that derivatives can be utilized as fluorescent markers for cellular imaging, providing insights into cellular processes and dynamics. A study published in Chemical Communications highlighted the use of these dyes in live-cell imaging, showcasing their stability and brightness .
Photovoltaic Materials
Recent studies have explored the application of dibenzo[c,h]chromenes in organic photovoltaics due to their favorable electronic properties. The incorporation of these compounds into polymer matrices has shown promise for enhancing charge transport and overall efficiency.
Case Study:
A collaborative study between several research institutions reported the development of organic solar cells incorporating dibenzo[c,h]chromene derivatives, achieving power conversion efficiencies exceeding 10%. This advancement indicates potential commercial applications in renewable energy technologies .
Mechanism of Action
The mechanism by which 7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include spirocyclic and benzothiazole-containing derivatives synthesized in related studies (e.g., ). Below is a comparative analysis:
Key Observations :
- Electronic Effects: The cyano (-CN) group in the target compound is electron-withdrawing, contrasting with the electron-donating dimethylamino (-N(CH₃)₂) group in ’s analogs. This difference may influence photophysical properties (e.g., absorption maxima) and reactivity .
Biological Activity
7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a dibenzo[c,h]chromene core structure with an amino group and a carbonitrile substituent, which contribute to its biological activity. Recent synthetic methodologies have focused on the efficient production of this compound through multicomponent reactions involving aromatic aldehydes, malononitrile, and other precursors.
Synthesis Overview
A notable synthetic route involves the reaction of 2-hydroxy-1,4-naphthoquinone with malononitrile and various aromatic aldehydes using a catalytic system. This method has yielded high product purity and efficiency, with reported yields ranging from 88% to 97% depending on the specific conditions employed .
Anticancer Properties
Research indicates that 7-amino derivatives of dibenzo[c,h]chromenes exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways. For instance, a study reported that compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that 7-amino derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound has been shown to inhibit oxidative stress-induced neuronal cell death in models of Alzheimer's disease. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of dibenzo[c,h]chromene derivatives, researchers synthesized various analogs and tested their effects on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced cytotoxicity, with one derivative achieving an IC50 value of 5 µM against MCF-7 breast cancer cells. These findings highlight the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited minimum inhibitory concentrations (MIC) of 12.5 µg/mL against both pathogens. This study suggests that further optimization could lead to effective treatments for bacterial infections resistant to conventional antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 7-amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile, and how can reaction conditions be optimized?
The synthesis of polycyclic compounds like this typically involves cyclization reactions. A general approach includes:
- Stepwise cyclization : Using precursors such as substituted benzylidenes or indenediones with carbonyl compounds. For example, diethyl 1,3-acetonedicarboxylate can act as a nucleophile in ethanol under DMAP catalysis at 70°C to form fused chromene systems .
- Amino functionalization : Post-cyclization, introducing the amino group via reductive amination (e.g., using LiAlH4 in diethyl ether) or nucleophilic substitution with ammonia/amines .
Optimization strategies : - Monitor reaction progress via TLC and adjust heating time (e.g., 2–8 hours depending on substituent steric effects) .
- Use polar aprotic solvents (DMF or dioxane) to enhance solubility of intermediates .
Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be applied to characterize this compound?
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1670–1750 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and amino (N–H, ~3300–3500 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and sp³ carbons in the dibenzochromene core. Coupling patterns can distinguish phenyl substituents .
- UV-Vis : Chromophores in the fused aromatic system absorb in the 250–400 nm range; shifts indicate electronic effects from substituents .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the amino and nitrile groups in this compound?
Regioselectivity arises from electronic and steric factors:
- Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., nitrile) direct incoming nucleophiles (e.g., amines) to meta positions relative to existing substituents .
- Steric hindrance : Bulky phenyl groups at position 9 may disfavor substitution at adjacent positions, directing amino groups to position 7 .
Experimental validation : - Compare reaction outcomes using substituted benzylidenes with varying electronic profiles (e.g., electron-donating vs. withdrawing R-groups) .
Q. How can computational methods (DFT, molecular docking) predict the bioactivity or photophysical properties of this compound?
- DFT calculations : Optimize the molecular geometry to analyze frontier orbitals (HOMO-LUMO gaps), which correlate with reactivity and optical properties. For example, extended conjugation in the dibenzochromene core lowers the HOMO-LUMO gap, enhancing fluorescence .
- Molecular docking : Screen against biological targets (e.g., kinases or DNA) by aligning the planar aromatic system with hydrophobic pockets. The nitrile group may form hydrogen bonds with active-site residues .
Validation : Compare computational predictions with experimental cytotoxicity assays or fluorescence quantum yield measurements .
Q. How do structural variations (e.g., substituents on the phenyl ring) affect the compound’s stability and reactivity?
- Electron-donating groups (EDGs) : Methoxy or methyl groups at the phenyl para position increase electron density, accelerating electrophilic attacks but potentially destabilizing the nitrile group .
- Electron-withdrawing groups (EWGs) : Nitro or halogens enhance thermal stability but may reduce solubility in polar solvents .
Case study : Replace the phenyl group with a 4-chlorophenyl moiety and monitor thermal decomposition via TGA. Chlorine’s inductive effect increases melting points but may introduce steric clashes in crystal packing .
Methodological Considerations
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this compound?
- 2D NMR techniques : Use HSQC to correlate ¹H and ¹³C signals, especially for overlapping aromatic protons. NOESY can identify spatial proximity between protons in the dibenzochromene core .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, bond angles and torsion angles (e.g., C4–C5–C6–C10, ~177.9°) validate the fused ring system .
Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?
- Controlled stoichiometry : Limit excess oxidizing agents (e.g., acetic acid) to prevent over-oxidation of the amino group .
- Low-temperature steps : Conduct nitrile formation at 0–5°C to avoid polymerization .
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
